molecular formula C13H20Cl2N2 B1398346 1-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroquinoline dihydrochloride CAS No. 1219980-04-7

1-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroquinoline dihydrochloride

Cat. No. B1398346
CAS RN: 1219980-04-7
M. Wt: 275.21 g/mol
InChI Key: FUCHHMIKWDKMDW-UHFFFAOYSA-N
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Description

The compound “1-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroquinoline dihydrochloride” is a complex organic molecule. It likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, often used in the development of drugs .


Synthesis Analysis

While specific synthesis methods for this compound were not found, pyrrolidine derivatives can be synthesized through various methods. One common approach involves ring construction from different cyclic or acyclic precursors . Another approach involves the functionalization of preformed pyrrolidine rings .

Scientific Research Applications

Synthetic Protocols in Organic Chemistry

1-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroquinoline dihydrochloride and related compounds have been studied for their applications in synthetic organic chemistry. For instance, Lu and Shi (2007) developed a method to synthesize a range of pyrrolidine and 1,2,3,4-tetrahydroquinoline derivatives using arylvinylidenecyclopropanes and ethyl (arylimino)acetates in the presence of Lewis acid. This process is influenced by the electronic nature of the reactants and yields moderate to good results (Lu & Shi, 2007).

Advanced Multicomponent Reactions

Yehia, Polborn, and Müller (2002) explored a novel four-component, one-pot process to synthesize dihydropyridines and tetrahydroquinolines. This method integrates coupling, isomerization, Stork-enamine alkylation, and cyclocondensation to efficiently produce these compounds, demonstrating the versatility and efficiency of multicomponent reactions in creating complex heterocyclic structures (Yehia, Polborn, & Müller, 2002).

Improvement in Synthesis Methods

Ta (2013) developed an improved process for synthesizing 1-(Pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride, a significant intermediate in organic synthesis. This method achieved a higher overall yield and used a more efficient dehydrating agent, showcasing advancements in the synthesis of complex organic compounds (Ta, 2013).

Pharmaceutical Applications and Structural Analysis

Quinolones and tetrahydroquinolines, which include 1-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroquinoline dihydrochloride derivatives, have been extensively studied for their potential pharmaceutical applications. For example, Domagala et al. (1993) examined quinolone antibacterials containing a similar pyrrolidinyl side chain, highlighting the importance of these structures in developing effective antibacterial agents (Domagala et al., 1993).

Future Directions

Pyrrolidine and its derivatives are a focus of ongoing research due to their prevalence in biologically active compounds. Future research may continue to explore the synthesis, properties, and potential applications of these compounds .

Mechanism of Action

Target of Action

Compounds with a pyrrolidine ring are widely used by medicinal chemists for the treatment of various human diseases . The pyrrolidine ring is a common feature in many bioactive molecules with target selectivity .

Mode of Action

The pyrrolidine ring, a key structural feature of this compound, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, increases the three-dimensional (3D) coverage . These features can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .

Biochemical Pathways

The pyrrolidine ring is a common feature in many bioactive molecules that interact with various biochemical pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in molecules, such as the pyrrolidine ring in this compound, is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

The different stereoisomers and the spatial orientation of substituents in compounds with a pyrrolidine ring can lead to a different biological profile of drug candidates .

Action Environment

The structural diversity of heteroatomic saturated ring systems, such as the pyrrolidine ring in this compound, allows a greater chance of generating structural diversity , which could potentially influence the compound’s action in different environments.

properties

IUPAC Name

1-pyrrolidin-3-yl-3,4-dihydro-2H-quinoline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2.2ClH/c1-2-6-13-11(4-1)5-3-9-15(13)12-7-8-14-10-12;;/h1-2,4,6,12,14H,3,5,7-10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUCHHMIKWDKMDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C3CCNC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroquinoline dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroquinoline dihydrochloride
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1-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroquinoline dihydrochloride
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1-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroquinoline dihydrochloride
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1-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroquinoline dihydrochloride
Reactant of Route 5
1-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroquinoline dihydrochloride
Reactant of Route 6
1-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroquinoline dihydrochloride

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